N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline
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Overview
Description
N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline is an organic compound characterized by the presence of an aniline group substituted with a 3-methylpentan-2-yl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline typically involves the reaction of 2-(methylsulfanyl)aniline with 3-methylpentan-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.
Scientific Research Applications
N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methylpentan-2-yl)-2-(methylthio)aniline: Similar structure but with a different substituent.
N-(3-Methylpentan-2-yl)-2-(methylsulfonyl)aniline: Contains a sulfonyl group instead of a sulfanyl group.
N-(3-Methylpentan-2-yl)-2-(methylsulfinyl)aniline: Contains a sulfinyl group instead of a sulfanyl group.
Uniqueness
N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline is unique due to the presence of both the 3-methylpentan-2-yl and methylsulfanyl groups, which confer distinct chemical and biological properties. These structural features may result in different reactivity and interactions compared to similar compounds, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H21NS |
---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
N-(3-methylpentan-2-yl)-2-methylsulfanylaniline |
InChI |
InChI=1S/C13H21NS/c1-5-10(2)11(3)14-12-8-6-7-9-13(12)15-4/h6-11,14H,5H2,1-4H3 |
InChI Key |
VUOSQHYQAGMWDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NC1=CC=CC=C1SC |
Origin of Product |
United States |
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